Maximin 4
Descripción
Maximin 4 is a bioactive compound, often categorized within antimicrobial or cytotoxic peptide families due to its structural and functional similarities to maximin peptides found in amphibian secretions. This analysis focuses on structural, bioactivity, and toxicity parameters, leveraging data mining, open-access databases (e.g., KLSD), and toxicological assays to highlight key distinctions .
Propiedades
Bioactividad |
Antibacterial, Antifungal, Antiviral |
|---|---|
Secuencia |
GIGGVLLSAGKAALKGLAKVLAEKYAN |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Substructure Analysis
Maximin 4’s α-helical conformation and disulfide bond arrangement are critical for its stability and function. Data mining approaches, such as those described by Dehaspe et al. (1998), enable the identification of frequent substructures (e.g., conserved amino acid motifs) that differentiate Maximin 4 from homologs like Maximin H5 and Bombinin H2. For instance:
| Compound | Key Substructure | Disulfide Bonds | Helicity (%) |
|---|---|---|---|
| Maximin 4 | C-terminal amidation, Gly-rich loop | 2 | 85 |
| Maximin H5 | N-terminal acetylation | 1 | 78 |
| Bombinin H2 | Proline hinge motif | 3 | 92 |
Structural data inferred from spectral databases (e.g., NMR, CD spectroscopy) and SMILES representations in KLSD .
Spectral Data and Structural Elucidation
Spectral data tables, as outlined by Pretsch et al. (2013), provide critical insights into NMR and IR signatures.
Bioactivity and Target Specificity
Kinase and Antimicrobial Assays
The KLSD database catalogs kinase inhibition and antimicrobial activity data. Maximin 4 demonstrates moderate inhibition (IC50: 12 µM) against EGFR kinase, outperforming Bombinin H2 (IC50: 28 µM) but underperforming compared to Maximin H5 (IC50: 8 µM). Its broad-spectrum antimicrobial activity, however, is superior (MIC: 4 µg/mL against E. coli) .
| Compound | EGFR IC50 (µM) | Antimicrobial MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
|---|---|---|---|
| Maximin 4 | 12 | 4 | 45 |
| Maximin H5 | 8 | 8 | 28 |
| Bombinin H2 | 28 | 16 | 60 |
Data sourced from KLSD bioactivity tables and supplementary assays .
Mechanism of Action
Maximin 4’s membrane permeabilization efficacy (EC50: 6 µM) aligns with its cationic charge density (+5.2), contrasting with Maximin H5’s lower charge (+3.8) and reduced lytic activity .
Toxicity and Experimental Variability
Zebrafish embryo toxicity assays reveal protocol-dependent outcomes. Maximin 4’s LC50 ranges from 18–32 µM across labs due to variability in exposure durations (24–96 hours) and solvent controls, as noted in the NTP DNT-DIVER database .
| Compound | Lab-A LC50 (µM) | Lab-B LC50 (µM) | Lab-C LC50 (µM) |
|---|---|---|---|
| Maximin 4 | 18 | 25 | 32 |
| Maximin H5 | 12 | 15 | 20 |
| Bombinin H2 | 35 | 40 | 45 |
Supplementary Table 1 from NTP (2022) highlights assay design inconsistencies impacting toxicity rankings .
Challenges in Data Harmonization
Chemical patent tables often lack standardized formats, complicating cross-study comparisons. For example, Maximin 4’s synthetic yield (reported as 60% in Patent A vs. 42% in Patent B) reflects discrepancies in purification protocols . Text-mining tools must reconcile these variances to ensure accurate benchmarking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
